(E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
The compound (E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative characterized by a furan-2-ylmethylene group substituted with a 4-ethylphenyl moiety at the 5-position of the thiazolidinone core. Thiazolidinones are known for diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Properties
IUPAC Name |
4-[(5E)-5-[[5-(4-ethylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-2-13-5-7-14(8-6-13)16-10-9-15(25-16)12-17-19(24)21(20(26)27-17)11-3-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,22,23)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSHEDGYPKAIT-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a member of the thiazolidinone family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolidinone core, which is known for its pharmacological potential. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| (E)-4... | Staphylococcus aureus | 0.56 | 1.12 |
| (E)-4... | Escherichia coli | 1.25 | 2.50 |
| (E)-4... | Bacillus cereus | 0.75 | 1.50 |
The compound demonstrated potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.56 μg/mL and a Minimum Bactericidal Concentration (MBC) of 1.12 μg/mL, indicating its potential as an antimicrobial agent against resistant strains such as MRSA .
Antitumor Activity
In vitro studies have shown that the compound exhibits moderate antitumor activity. It was tested against several cancer cell lines, revealing varying degrees of cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| K562 | 83.20 ± 2.25 |
| MCF-7 | >100 |
| HCT-116 | >100 |
The compound showed an IC50 value of 83.20 μM against the K562 cell line, indicating potential for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed through immunological studies, where it was found to reduce levels of pro-inflammatory cytokines.
Table 3: Cytokine Levels Post-Treatment
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 257.6 | 240.8 |
| TNF-α | 44.5 | 28.6 |
The results indicate a significant reduction in TNF-α levels, suggesting that the compound may have therapeutic potential in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:
- Antimicrobial Resistance : A study demonstrated that thiazolidinone derivatives effectively inhibited biofilm formation in Staphylococcus aureus, addressing a critical issue in antibiotic resistance .
- Cancer Therapy : Another investigation reported that thiazolidinone derivatives showed synergistic effects when combined with conventional chemotherapeutics, enhancing their efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s closest analogs differ in substituents on the phenyl ring, the nature of the heterocyclic core, or the terminal functional group (e.g., carboxylic acid vs. amide). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Bioactivity and Mechanism Insights
- Anti-HIV Activity : Bromophenyl analogs (e.g., CID 1640496) exhibit EC₅₀ values of 20–25 µM against HIV, with docking studies suggesting inhibition of integrase (IN) via binding modes similar to raltegravir . The ethylphenyl variant’s bulkier substituent may alter binding affinity compared to bromine’s electronic effects .
- Solubility and Pharmacokinetics: The target compound’s butanoic acid group likely improves aqueous solubility compared to amide derivatives (e.g., CAS 682763-95-7), which have higher molecular weights and nitro groups that may hinder absorption .
- Heterocyclic Modifications : Pyrazole-substituted analogs (Table 1) show distinct collision cross-section (CCS) values, suggesting altered conformational flexibility that could impact target engagement .
Hypothetical Advantages of the Target Compound
- The butanoic acid moiety could facilitate interactions with polar residues in enzymatic active sites, unlike amide derivatives that rely on hydrogen bonding via nitro or ethoxy groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare (E)-4-(5-((5-(4-ethylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiazolidinone Core Formation : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture to form the 4-thiazolidinone backbone .
Aldol Condensation : Introduce the (5-(4-ethylphenyl)furan-2-yl)methylene group via a Zincke-Knoevenagel reaction, using appropriate aldehydes and catalysts (e.g., piperidine) to achieve the (E)-configuration .
Butanoic Acid Functionalization : Couple the thiazolidinone intermediate with a butanoic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Characterization : Confirm each step using FT-IR (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) and NMR (distinct olefinic proton signals for the E-configuration) .
Q. How is the E-configuration of the exocyclic double bond confirmed in this compound?
- Methodological Answer :
- NMR Analysis : The coupling constant (J) between the olefinic protons in ¹H NMR typically exceeds 12 Hz for the trans (E) configuration .
- NOE Experiments : Irradiation of the furan protons should show no Nuclear Overhauser Effect (NOE) with the thiazolidinone protons, confirming spatial separation .
- X-ray Crystallography : Definitive confirmation via single-crystal X-ray diffraction .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazards .
- Storage : Store in a cool, dry place away from ignition sources (P210) and under inert gas to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the thiazolidinone core?
- Methodological Answer :
- Catalyst Screening : Test bases like sodium acetate vs. triethylamine to enhance cyclization efficiency .
- Solvent Optimization : Replace DMF with ethanol or THF to reduce side reactions; monitor reaction progress via TLC .
- Temperature Control : Extend reflux time (e.g., 4–6 hours) to ensure complete conversion, balancing with thermal degradation risks .
Q. How can researchers address contradictory spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine FT-IR, NMR, and HRMS to resolve ambiguities (e.g., distinguishing C=O vs. C=S peaks) .
- Dynamic NMR : Use variable-temperature NMR to detect rotational isomers or tautomeric forms affecting spectral clarity .
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to identify structural discrepancies .
Q. What experimental design limitations could affect the stability of this compound in biological assays?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolytic instability of the thioxothiazolidinone ring under physiological pH (e.g., 7.4) using HPLC .
- Sample Handling : Implement continuous cooling (4°C) during assays to slow organic degradation, as seen in HSI-based pollution studies .
- Matrix Effects : Pre-treat biological matrices (e.g., plasma) with stabilizers like EDTA to chelate metal ions that catalyze decomposition .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- Target Selection : Prioritize kinases or phosphatases due to structural similarity to thiazolidinone-based inhibitors .
- Assay Design : Use fluorescence polarization (FP) for binding affinity studies or MTT assays for cytotoxicity profiling .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to predict in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
